4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide

Catalog No.
S682384
CAS No.
52061-51-5
M.F
C19H18N2O3
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide

CAS Number

52061-51-5

Product Name

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide

IUPAC Name

N,N-dimethyl-2-oxo-2-(4-phenylmethoxy-1H-indol-3-yl)acetamide

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C19H18N2O3/c1-21(2)19(23)18(22)14-11-20-15-9-6-10-16(17(14)15)24-12-13-7-4-3-5-8-13/h3-11,20H,12H2,1-2H3

InChI Key

PBWXUCRHDILBKM-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C(=O)C1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3

Synonyms

N,N-Dimethyl-α-oxo-4-(phenylmethoxy)-1H-indole-3-acetamide;

Canonical SMILES

CN(C)C(=O)C(=O)C1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide (CAS 52061-51-5) is a pivotal, highly stable intermediate utilized primarily in the Speeter-Anthony synthesis of 4-substituted tryptamines, most notably psilocin (4-HO-DMT). Structurally, it features an indole core with a benzyloxy protecting group at the 4-position and an N,N-dimethylglyoxylamide side chain at the 3-position. This specific configuration is strategically designed to mask the highly oxidation-prone 4-hydroxy group while providing the exact carbon skeleton required for reduction to the N,N-dimethyltryptamine amine. For scientific buyers and process chemists, its high crystallinity, stability at room temperature, and precise functional group arrangement make it the definitive precursor for scalable, high-yield production of targeted psychoactive APIs and reference standards [1].

Attempting to substitute 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide with alternative precursors—such as unprotected 4-hydroxy, 4-acetoxy, or 4-methoxy analogs—introduces severe synthetic bottlenecks. The unprotected 4-hydroxy analog is highly susceptible to rapid air oxidation, leading to catastrophic yield losses and complex degradation profiles during subsequent reduction steps. The 4-acetoxy analog is prone to premature ester cleavage when exposed to strong hydride reducing agents like LiAlH4, generating the unstable free phenol prematurely in the reaction mixture. Meanwhile, the 4-methoxy analog requires harsh Lewis acids (e.g., BBr3) for late-stage deprotection, which often degrades the sensitive tryptamine core. Consequently, the benzyloxy-protected compound is strictly required to ensure both survival through aggressive reduction and clean, mild late-stage deprotection via catalytic hydrogenolysis[1].

Protection-Dependent Oxidation Resistance During Reduction

In the synthesis of 4-substituted tryptamines, the unprotected 4-hydroxyindole core is highly susceptible to rapid air oxidation. Using the unprotected 4-hydroxy-N,N-dimethyl-indole-3-glyoxylamide leads to significant degradation during the rigorous reduction step. In contrast, 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide provides a robust steric and electronic shield, enabling clean reduction with lithium aluminum hydride (LiAlH4) to 4-benzyloxy-DMT in high yields, while completely preventing the premature formation of the highly air-sensitive free phenol[1].

Evidence DimensionOxidative degradation and reduction yield
Target Compound DataStable to LiAlH4 reduction; high yield of protected tryptamine
Comparator Or BaselineUnprotected 4-hydroxy-glyoxylamide (exceedingly air-sensitive, low yields)
Quantified DifferencePrevention of oxidative degradation during hydride reduction
ConditionsLiAlH4 reduction in anhydrous solvent, followed by basic workup

Procuring the benzyloxy-protected intermediate is essential to prevent catastrophic yield losses from oxidation during the critical tryptamine reduction step.

Chemoselectivity Against Reductive Cleavage

When selecting a protected glyoxylamide for psilocin synthesis, the choice of protecting group dictates the success of the reduction phase. 4-Acetoxy-N,N-dimethyl-indole-3-glyoxylamide is vulnerable to premature ester cleavage by LiAlH4, which exposes the unstable 4-hydroxy moiety directly in the reactive hydride mixture, complicating workup. 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide remains completely inert to hydride reduction at the 4-position, ensuring that reduction is strictly localized to the glyoxylamide carbonyls [1].

Evidence DimensionProtecting group stability under strongly reducing conditions
Target Compound Data0% premature cleavage of the benzyloxy group during LiAlH4 reduction
Comparator Or Baseline4-Acetoxy analog (undergoes simultaneous ester cleavage and carbonyl reduction)
Quantified DifferenceComplete preservation of the protecting group vs. mixed deprotection/reduction
ConditionsExcess LiAlH4 in refluxing dioxane or ether

Buyers must select the benzyloxy analog to ensure the protecting group survives the aggressive hydride reduction required to form the tryptamine side chain.

Mild Late-Stage Deprotection Compatibility

A critical procurement factor for glyoxylamide precursors is the condition required for final deprotection. Precursors derived from 4-methoxy-N,N-dimethyl-indole-3-glyoxylamide require harsh Lewis acidic conditions (e.g., BBr3) for late-stage ether cleavage, which can degrade the sensitive N,N-dimethyltryptamine structure. The 4-benzyloxy target compound allows for subsequent deprotection via mild catalytic hydrogenolysis (Pd/C, H2 at 1 atm), providing near-quantitative conversion to psilocin without damaging the tryptamine core [1].

Evidence DimensionDeprotection severity and core preservation
Target Compound DataMild hydrogenolysis (Pd/C, H2, neutral pH, room temp)
Comparator Or Baseline4-Methoxy analog (Requires harsh BBr3, low temperatures to RT, acidic workup)
Quantified DifferenceElimination of Lewis acid-induced degradation
ConditionsLate-stage cleavage of the 4-position ether to yield the free phenol

The ability to use mild hydrogenolysis rather than harsh Lewis acids makes this compound the superior choice for scalable, high-purity synthesis of 4-hydroxy tryptamines.

Crystallinity and Chromatography-Free Purification

Industrial and laboratory scale-up strongly favors intermediates that do not require column chromatography. 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide is a highly crystalline solid (mp 182-183 °C), which allows it to be isolated and purified via simple filtration and recrystallization following the Speeter-Anthony acylation. This physical property provides a massive processability advantage over alternative liquid or oily intermediates that necessitate solvent-heavy chromatographic purification [1].

Evidence DimensionPurification requirement and physical state
Target Compound DataCrystalline solid (mp 182-183 °C); purified by recrystallization
Comparator Or BaselineOily tryptamine intermediates (require silica gel chromatography)
Quantified DifferenceElimination of chromatographic steps for this intermediate
ConditionsIsolation following oxalyl chloride/dimethylamine addition to 4-benzyloxyindole

Procuring a highly crystalline intermediate drastically reduces solvent waste, labor time, and scale-up bottlenecks in multi-step API synthesis.

Scalable Synthesis of Psilocin (4-HO-DMT) Reference Standards

Because the benzyloxy group perfectly withstands LiAlH4 reduction and is easily cleaved via mild Pd/C hydrogenolysis, this compound is the premier precursor for manufacturing high-purity psilocin for analytical reference standards and clinical trial APIs. It allows chemists to avoid the oxidative degradation associated with unprotected routes [1].

Development of Novel 4-Substituted Tryptamine Therapeutics

For pharmaceutical research targeting 5-HT2A receptor agonists, this intermediate serves as a stable branching point. The glyoxylamide can be cleanly reduced, allowing researchers to build a library of 4-oxygenated tryptamines without the process-limiting instability of free 4-hydroxyindoles [2].

Chromatography-Free Process Optimization

In industrial process chemistry where solvent economy and throughput are critical, the high crystallinity (mp 182-183 °C) of 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide allows for purification by simple recrystallization. This makes it the ideal choice for scaling up early-stage tryptamine production while bypassing costly silica gel chromatography [3].

XLogP3

2.9

Wikipedia

AGN-PC-0NBZAH

Dates

Last modified: 04-15-2024

Explore Compound Types